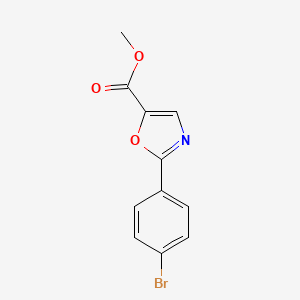

Methyl 2-(4-bromophenyl)oxazole-5-carboxylate

Description

Properties

CAS No. |

1206984-00-0 |

|---|---|

Molecular Formula |

C11H8BrNO3 |

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 2-(4-bromophenyl)-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-13-10(16-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |

InChI Key |

HYSJNXQDPDRMRI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(O1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Biological Activities

Methyl 2-(4-bromophenyl)oxazole-5-carboxylate exhibits various biological activities that make it a candidate for further research:

- Antimicrobial Properties : Studies indicate that oxazole derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's interaction with biological targets such as enzymes or receptors is crucial for understanding its mechanism of action .

- Anticancer Potential : Investigations into its anticancer properties reveal promising results, particularly concerning its binding affinity to DNA or specific proteins involved in cancer progression. The structural similarities with other bioactive compounds suggest potential therapeutic applications in oncology .

Comparative Studies

Comparative studies with other oxazole derivatives highlight the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-(3-bromophenyl)oxazole-5-carboxylate | Similar oxazole structure but different bromine position | Different biological activity profile |

| Ethyl 2-(4-chlorophenyl)oxazole-5-carboxylate | Chlorine instead of bromine | Potentially different reactivity and biological effects |

| Methyl 2-(4-methoxyphenyl)oxazole-5-carboxylate | Methoxy group addition | Enhanced solubility and altered bioactivity |

This table illustrates how variations in substituents can significantly affect both chemical behavior and biological activity.

Case Studies

- Antimicrobial Activity Assessment : In a qualitative screening of synthesized compounds, this compound showed significant inhibition zones against various bacterial strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity Studies : In vitro assays conducted on glioblastoma cell lines demonstrated that certain derivatives of oxazoles exhibited cytotoxic effects, suggesting that this compound may also possess similar anticancer properties .

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl group and the oxazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxazole Derivatives with Halogen Substituents

Methyl 4-Bromo-5-phenyl-1,3-oxazole-2-carboxylate ():

- Structural Difference: Bromine at the 4-position of the oxazole ring vs. 4-bromophenyl at the 2-position.

- Synthesis Yield: 95%, higher than the target compound’s derivatives (20–60%) due to optimized halogenation steps .

- Relevance: The 4-bromo substitution may enhance electrophilic reactivity for cross-coupling reactions.

Isoxazole and Triazole Analogues

4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ():

Triazine and Oxadiazole Derivatives

- Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Structural Difference: Triazine core with multiple phenoxy substituents. Synthesis: Uses trichlorotriazine and methoxyphenol, highlighting divergent synthetic pathways . Applications: Triazines are used in materials science and as kinase inhibitors.

Key Observations :

Biological Activity

Methyl 2-(4-bromophenyl)oxazole-5-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and comparative studies with related compounds, highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a bromophenyl group at the para position, along with a carboxylate ester. The molecular formula is , and it has a molecular weight of approximately 332.15 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. Comparative studies have shown that derivatives of oxazole compounds often exhibit enhanced antimicrobial activity due to structural modifications.

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in its interaction with cancer cell lines. For instance, studies have reported its cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry assays indicating dose-dependent effects on cell viability.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| MEL-8 | 12.34 | Cell cycle arrest |

Mechanistic Studies

Investigations into the binding affinity of this compound to specific biological targets have provided insights into its mechanism of action. Molecular docking studies suggest that the compound interacts favorably with proteins involved in cancer progression and apoptosis pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-(3-bromophenyl)oxazole-5-carboxylate | Similar oxazole structure but different bromine position | Different biological activity profile |

| Ethyl 2-(4-chlorophenyl)oxazole-5-carboxylate | Chlorine instead of bromine | Potentially different reactivity |

| Methyl 2-(4-methoxyphenyl)oxazole-5-carboxylate | Methoxy group addition | Enhanced solubility and altered bioactivity |

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anticancer Activity : In vitro experiments conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of p53 protein expression and activation of caspase-3, leading to apoptosis.

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties against E. coli and Staphylococcus aureus revealed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-bromophenyl)oxazole-5-carboxylate, and how do reaction parameters influence yield?

The synthesis typically involves cyclocondensation of 4-bromobenzaldehyde derivatives with methyl esters of oxazole precursors. A common method employs a catalyst (e.g., acetic acid or p-toluenesulfonic acid) under reflux conditions in ethanol or acetonitrile. For example, condensation of 4-bromobenzaldehyde with methyl 2-(5-methyl-1,3-oxazol-4-yl)acetate yields the target compound. Reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 aldehyde to ester) are critical for achieving yields >75%. Impurities often arise from incomplete cyclization, which can be minimized by optimizing solvent polarity and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- NMR : and NMR identify substituent positions (e.g., bromophenyl protons at δ 7.5–7.8 ppm, ester carbonyl at δ 165–170 ppm).

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the oxazole and phenyl rings (≈15–25°) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z ≈ 282.09) and fragmentation patterns .

Q. What are the key reactivity profiles of this compound in organic synthesis?

The bromophenyl group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (Pd catalysis), while the ester is amenable to hydrolysis (LiOH/HO/THF) or aminolysis (primary amines). The oxazole ring participates in electrophilic substitution (e.g., nitration at C4 with HNO/HSO). Reactivity is influenced by solvent polarity (DMF enhances coupling efficiency) and temperature (0–25°C for hydrolysis) .

Advanced Research Questions

Q. How can regioselectivity in the cyclization step be optimized during synthesis?

Regioselectivity is controlled by steric and electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energies for competing pathways. Experimental optimization involves:

- Catalyst screening : Lewis acids (ZnCl) favor oxazole formation over byproducts.

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates, reducing side reactions.

- In situ monitoring : TLC (hexane:ethyl acetate 3:1) and NMR track intermediate conversion. Contradictions between predicted and observed regioselectivity may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. How should discrepancies between experimental and theoretical NMR data be investigated?

- Verify purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

- Conformational analysis : Compare experimental shifts with DFT-calculated values (GIAO method) for all possible rotamers.

- Crystallographic validation : X-ray structures (refined via SHELXL) provide ground-truth geometries to reconcile spectral mismatches, particularly for aromatic protons .

Q. What in vitro assays are suitable for evaluating the anticancer potential of derivatives?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes.

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 activation).

Structure-activity relationships (SAR) are derived by modifying substituents (e.g., replacing Br with Cl) and comparing bioactivity data .

Q. How does the bromophenyl substituent influence electronic properties compared to other halogens?

- Hammett constants : Br (σ = 0.23) vs. Cl (σ = 0.47) alters electron density on the oxazole ring, quantified via cyclic voltammetry (E shifts ≈ 50 mV).

- Computational analysis : NBO charges show Br increases electrophilicity at C5, enhancing reactivity in nucleophilic aromatic substitution. Comparative XRD data (e.g., C-Br vs. C-Cl bond lengths) validate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.